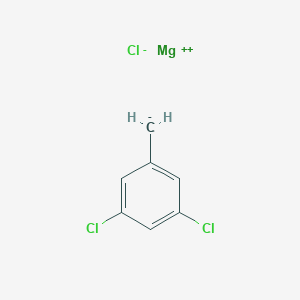
1-Hexanol, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexanol, also known as hexan-1-ol, is an organic alcohol with a six-carbon chain and a condensed structural formula of CH3(CH2)5OH . This colorless liquid is slightly soluble in water, but miscible with diethyl ether and ethanol . It is used in the perfume industry .
Synthesis Analysis
Hexanol is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . An idealized synthesis is shown: Al(C2H5)3 + 6C2H4 → Al(C6H13)3. Al(C6H13)3 + 1 + 1⁄2 O2 + 3H2O → 3HOC6H13 + Al(OH)3 . The process generates a range of oligomers that are separated by distillation .
Molecular Structure Analysis
The molecular structure of 1-Hexanol is C6H14O . The 3D structure may be viewed using Java or Javascript .
Chemical Reactions Analysis
Salt analysis involves the identification of the cation and anion of an inorganic salt . This is done by conducting a series of tests in a systematic manner and using the observations to confirm the absence or presence of specific cations and anions .
Physical And Chemical Properties Analysis
1-Hexanol is a colorless liquid that has a slightly fruity, yet sharp odor . This alcohol is less dense than water and its vapors are heavier than air . It has a boiling point of approximately 157°C (315°F) and a melting point of -50°C (-58°F) .
Mécanisme D'action
Safety and Hazards
1-Hexanol is flammable . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .
Orientations Futures
As with many industrial chemicals, the future of 1-hexanol will likely be shaped by advancements in green chemistry and sustainable manufacturing processes . Continued research and innovation in these areas may lead to the development of new applications for 1-hexanol that maximize its usefulness while minimizing its potential harm to humans and the environment .
Propriétés
Numéro CAS |
19779-06-7 |
|---|---|
Formule moléculaire |
C6H13NaO |
Poids moléculaire |
124.16 g/mol |
Nom IUPAC |
sodium;hexan-1-olate |
InChI |
InChI=1S/C6H13O.Na/c1-2-3-4-5-6-7;/h2-6H2,1H3;/q-1;+1 |
Clé InChI |
KZJZFUHYAZHJJA-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCC[O-].[Na+] |
SMILES |
CCCCCC[O-].[Na+] |
SMILES canonique |
CCCCCC[O-].[Na+] |
Autres numéros CAS |
19779-06-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



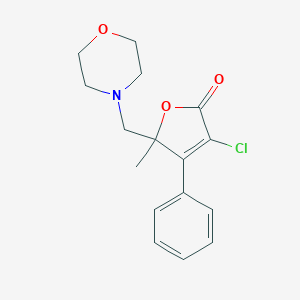
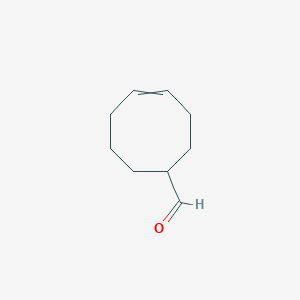
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
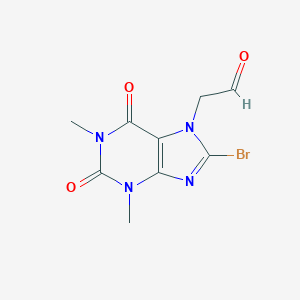
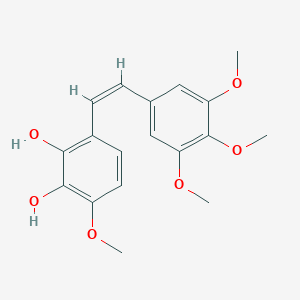
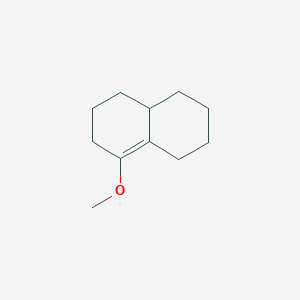




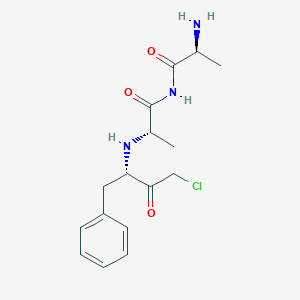
![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)
![Naphtho[1,2-d]thiazol-2(1H)-one (9CI)](/img/structure/B12605.png)
